

4-Chloro-7-iodoquinoline-3-carbonitrile molecular structure and formula

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Compound of Interest

Compound Name: 4-Chloro-7-iodoquinoline-3-carbonitrile

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An In-Depth Technical Guide to 4-Chloro-7-iodoquinoline-3-carbonitrile

This guide provides a comprehensive technical overview of **4-Chloro-7-iodoquinoline-3-carbonitrile**, a key heterocyclic intermediate in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering insights into its molecular characteristics, synthesis, and significance in the pursuit of novel therapeutics.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.^[1] Its versatile structure allows for functionalization at various positions, leading to a wide array of biological activities. The introduction of specific substituents, such as halogens and nitriles, can profoundly influence a molecule's physicochemical properties and pharmacological effects. **4-Chloro-7-iodoquinoline-3-carbonitrile** (CAS No: 364793-64-6) is a prime example of a highly functionalized quinoline derivative that serves as a critical building block in the synthesis of more complex molecules, particularly those targeting infectious diseases and cancer.^{[2][3]} The presence of a chloro group at the 4-position provides a reactive site for nucleophilic substitution, while the iodo group at the 7-position offers a handle for cross-coupling reactions, and the nitrile group at the 3-position can be further elaborated or may contribute to target binding.

Molecular Structure and Physicochemical Properties

The foundational attributes of **4-Chloro-7-iodoquinoline-3-carbonitrile** are critical for its application in chemical synthesis and drug design.

Molecular Formula and Structure

The chemical formula for this compound is $C_{10}H_4ClIN_2$.^[4] Its structure consists of a quinoline core with a chlorine atom at position 4, an iodine atom at position 7, and a nitrile group (carbonitrile) at position 3.

Caption: Molecular structure of **4-Chloro-7-iodoquinoline-3-carbonitrile**.

Physicochemical Data Summary

The following table summarizes key physicochemical properties of the compound, which are essential for designing reaction conditions and predicting its behavior in biological systems.

Property	Value	Source
CAS Number	364793-64-6	[4]
Molecular Weight	314.51 g/mol	[5]
Molecular Formula	$C_{10}H_4ClIN_2$	[4]
Appearance	Solid (likely powder or crystalline)	[6]
Boiling Point	423.345°C at 760 mmHg	[4]
Density	1.991 g/cm ³	[4]
Flash Point	209.832°C	[4]

Synthesis and Characterization

The synthesis of substituted quinolines often involves multi-step reaction sequences. While a specific, detailed synthesis protocol for **4-Chloro-7-iodoquinoline-3-carbonitrile** is not readily

available in the provided search results, a general and plausible synthetic strategy can be inferred from established quinoline syntheses, such as the Gould-Jacobs reaction, followed by halogenation and cyanation steps.^[7] A related compound, ethyl 4-chloro-7-iodoquinoline-3-carboxylate, has been synthesized and studied, suggesting a pathway that could be adapted.
^{[2][8]}

Conceptual Synthetic Workflow

A plausible synthetic route would likely start from a substituted aniline, which undergoes cyclization to form the quinoline core. Subsequent chlorination, often with phosphorus oxychloride (POCl_3), introduces the reactive chloro group at the 4-position.^{[7][9][10]} The nitrile group could be introduced via various methods, such as a Sandmeyer reaction on an amino precursor or displacement of a suitable leaving group.



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Caption: Plausible synthetic workflow for **4-Chloro-7-iodoquinoline-3-carbonitrile**.

Characterization and Spectroscopic Data

Characterization of the final product is crucial to confirm its identity and purity. While specific spectra for this exact molecule are not provided in the search results, typical expected data based on its structure would include:

- ^1H NMR: Aromatic protons on the quinoline ring would appear in the downfield region (typically 7.0-9.0 ppm), with splitting patterns dictated by their positions and couplings.
- ^{13}C NMR: Signals for the nine aromatic carbons and the nitrile carbon. The carbon bearing the iodine would be shifted upfield, while the carbon attached to the chlorine would be downfield. The nitrile carbon would appear around 115-120 ppm.
- FT-IR: A characteristic sharp peak for the nitrile ($\text{C}\equiv\text{N}$) stretch around 2220-2260 cm^{-1} .

- Mass Spectrometry: The molecular ion peak (M^+) would be observed, along with a characteristic isotopic pattern for the presence of one chlorine atom ($M+2$ peak with ~32% intensity of M^+).

Applications in Drug Development

4-Chloroquinolines are important intermediates in the synthesis of a wide range of biologically active compounds.^{[2][9][11]} The 4-chloro group acts as an excellent leaving group, allowing for nucleophilic aromatic substitution to introduce various amine, ether, or thioether functionalities. This is a cornerstone in the synthesis of many antimalarial drugs like chloroquine and amodiaquine, as well as kinase inhibitors used in oncology.^{[3][12]}

The 7-iodo substituent is particularly valuable for diversification through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide variety of aryl, alkyl, or alkynyl groups. This allows for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.^[2] For instance, research into inhibitors of the *P. falciparum* bc1 complex, a validated antimalarial drug target, has utilized 7-substituted quinolones to optimize pharmacokinetic and pharmacodynamic profiles.^[2]

Safety and Handling

4-Chloro-7-iodoquinoline-3-carbonitrile is classified as a hazardous substance.^[13] It is toxic if swallowed or inhaled and harmful in contact with skin.^{[13][14]} It causes skin and serious eye irritation and is very toxic to aquatic life with long-lasting effects.^[13]

Recommended Handling Procedures

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.^[13]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.^{[13][15]}
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or fumes. Wash hands thoroughly after handling.^{[13][16]}

- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Store locked up.[13][14]

In case of exposure, immediate medical attention is required. For skin contact, wash off with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, call a poison center or doctor immediately and rinse the mouth.[13]

Conclusion

4-Chloro-7-iodoquinoline-3-carbonitrile is a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its trifunctional nature—a reactive chlorine, a cross-coupling ready iodine, and a modifiable nitrile group—provides multiple avenues for the synthesis of complex molecular architectures. Its utility is particularly noted in the development of antimalarial and anticancer agents. Due to its hazardous nature, strict adherence to safety protocols during its handling and storage is imperative. The continued exploration of derivatives from this scaffold holds significant promise for the discovery of novel therapeutics.

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